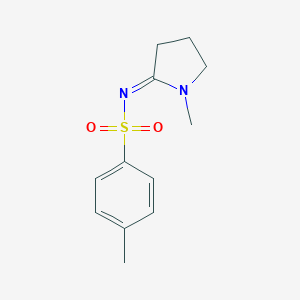

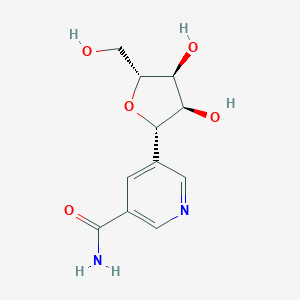

![molecular formula C6H12CaO12P2 B216993 (3S,8S,9S,10R,13R,14S,17S)-10,13-二甲基-17-[(2R)-6-[甲基-(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]庚-2-基]-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊[a]菲-3-醇 CAS No. 105539-27-3](/img/structure/B216993.png)

(3S,8S,9S,10R,13R,14S,17S)-10,13-二甲基-17-[(2R)-6-[甲基-(4-硝基-2,1,3-苯并恶二唑-7-基)氨基]庚-2-基]-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊[a]菲-3-醇

描述

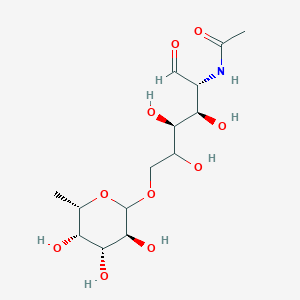

The compound “(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol” is a complex organic molecule. It has a molecular formula of C29H50O2 and a molecular weight of 430.7 g/mol . The structure includes a cyclopenta[a]phenanthren skeleton, which is a common core structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The compound has a complex three-dimensional structure with multiple chiral centers, as indicated by the stereochemical descriptors (3S,8S,9S,10R,13R,14S,17S) in its name . The structure includes a cyclopenta[a]phenanthren skeleton, which is a fused ring system consisting of three six-membered rings and one five-membered ring .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 430.7 g/mol. It has two hydrogen bond donors and two hydrogen bond acceptors. The compound has a relatively high XLogP3-AA value of 7.7, suggesting it is quite hydrophobic . The topological polar surface area is 40.5 Ų .

科学研究应用

- Notably, the organization of 25-NBD-cholesterol in membranes is heterogeneous, with fast- and slow-diffusing species corresponding to cholesterol monomers and dimers .

- A study demonstrated that macrophage iron retention exacerbates atherosclerosis. 25-NBD cholesterol was used to investigate lipid metabolism in plaque macrophages, providing insights into disease progression .

- Researchers have assessed the cholesterol-lowering effect of pediococci and lactobacilli using 25-NBD cholesterol. This study employed high-performance thin-layer chromatography and confocal microscopy to evaluate the impact of probiotics on cholesterol levels .

- Gemcitabine nanoparticles containing 25-NBD cholesterol were developed to promote antitumor immunity against melanoma. The study explored the potential of this formulation for cancer therapy .

- 25-NBD cholesterol has been used to investigate ion channels. For instance, researchers studied a K+ channel’s behavior via inherent bilayer tension and a unique tension-dependent modality .

- Live cell membrane imaging revealed changes in lipid-receptor interactions upon agonist-receptor binding. 25-NBD cholesterol played a crucial role in visualizing these dynamic processes .

Fluorescent Lipid Probes

Atherosclerosis Research

Cholesterol-Lowering Effect

Antitumor Immunity Enhancement

Ion Channel Studies

Membrane Receptor Imaging

作用机制

Target of Action

The primary target of 25-Nbd-mnc, also known as (3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, is the lipid metabolism and membrane dynamics within cells . This compound is a renowned fluorescent cholesterol analog and serves as a pivotal tool in investigations concerning lipid metabolism, membrane dynamics, and cholesterol transport pathways .

Mode of Action

25-Nbd-mnc interacts with its targets by integrating into the lipid bilayer of cell membranes. It differentiates between exogenous and endogenous cholesterol in bacterial cell membranes . The compound’s fluorescent properties allow for the visualization of these interactions, providing valuable insights into the dynamics of lipid metabolism and cholesterol transport .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid metabolism and cholesterol transport. By integrating into the lipid bilayer, it can influence the distribution and movement of cholesterol and other lipids within the cell membrane . This can have downstream effects on various cellular processes that depend on lipid dynamics, including signal transduction, membrane trafficking, and cell adhesion .

Pharmacokinetics

Given its lipid-soluble nature, it is likely to be well absorbed and distributed within the body, particularly in lipid-rich environments such as cell membranes . Its bioavailability would be influenced by factors such as its formulation and the route of administration.

Result of Action

The molecular and cellular effects of 25-Nbd-mnc’s action primarily involve changes in lipid metabolism and membrane dynamics. By differentiating between exogenous and endogenous cholesterol, it provides a means to study the movement and distribution of cholesterol within cell membranes . This can lead to a better understanding of diseases related to cholesterol metabolism, such as atherosclerosis and Niemann-Pick disease .

Action Environment

The action, efficacy, and stability of 25-Nbd-mnc can be influenced by various environmental factors. For instance, the presence of other lipids in the cell membrane can affect its integration and distribution within the membrane . Furthermore, factors such as temperature, pH, and the presence of other biological molecules could potentially influence its stability and activity .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25+,26+,27+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGLSQAGXRZCPZ-OVHOIDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

CAS RN |

105539-27-3 | |

| Record name | 25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105539273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

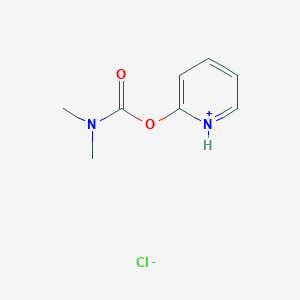

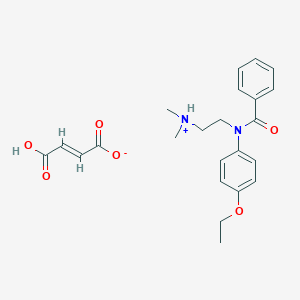

![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

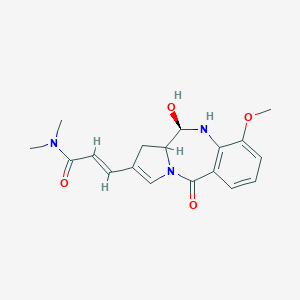

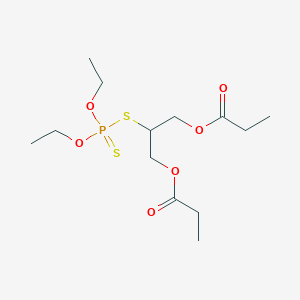

![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)

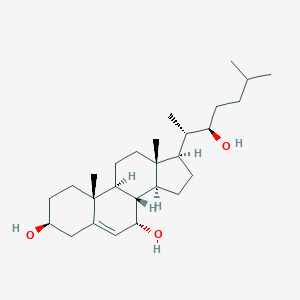

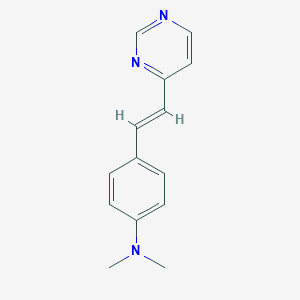

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)